(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate (3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate
Brand Name: Vulcanchem
CAS No.: 1582289-91-5
VCID: VC16657817
InChI: InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1
SMILES:
Molecular Formula: C21H31NO7
Molecular Weight: 409.5 g/mol

(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate

CAS No.: 1582289-91-5

Cat. No.: VC16657817

Molecular Formula: C21H31NO7

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate - 1582289-91-5

Specification

CAS No. 1582289-91-5
Molecular Formula C21H31NO7
Molecular Weight 409.5 g/mol
IUPAC Name (3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1
Standard InChI Key PDWGVXJIDIRQME-DCNFBYMVSA-N
Isomeric SMILES CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

ACT001 features a fused azuleno-furan core decorated with a dimethylamino group at position 3 and a hydroxyl group at position 9. The compound’s stereochemical configuration—specifically the 3R, 3aS, 9R, 9aS, and 9bS positions—dictates its biological activity and interaction with cellular targets. The fumarate counterion improves solubility, enabling oral administration and systemic distribution.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H31NO7\text{C}_{21}\text{H}_{31}\text{NO}_7
Molecular Weight409.5 g/mol
CAS Number1582289-91-5
SolubilityWater-soluble (fumarate salt)
Stereochemical Centers5 (3R, 3aS, 9R, 9aS, 9bS)

Synthesis and Industrial Production

The synthesis of ACT001 involves a multi-step process beginning with the isolation of micheliolide from Michelia champaca. Subsequent Michael addition of dimethylamine to MCL forms dimethylaminomicheliolide (DMAMCL), which is then stabilized as a fumarate salt . Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity, achieving yields exceeding 85%. Critical reagents include dimethylamine hydrochloride and fumaric acid, with purification via recrystallization in ethanol-water mixtures.

Pharmacological Mechanisms and Anticancer Activity

Induction of Apoptosis in Triple-Negative Breast Cancer

In murine 4T1 TNBC cells, ACT001 (IC50_{50} = 43.2 μM) upregulates the pro-apoptotic protein BAX while suppressing anti-apoptotic Bcl-2, leading to mitochondrial membrane permeabilization and caspase-3 activation . In vivo, oral administration of 100 mg/kg ACT001 reduced tumor volume by 58% compared to controls (P<0.05P < 0.05) and extended median survival from 42 to 53 days in 4T1 tumor-bearing mice .

Table 2: Preclinical Efficacy in TNBC Models

ModelDoseOutcomeMechanism
4T1 Cells (In Vitro)60 μM↑ BAX expression, ↓ Bcl-2/BAX ratioMitochondrial apoptosis
4T1 Xenografts (In Vivo)100 mg/kg/dayTumor growth inhibition (58%), ↓ metastasisNF-κB suppression

Modulation of the Tumor Microenvironment

ACT001 reshapes immunosuppressive microenvironments by reducing granulocyte-macrophage colony-stimulating factor (GM-CSF) secretion by 72% in 4T1 tumors, thereby diminishing myeloid-derived suppressor cell (MDSC) infiltration and angiogenesis . GM-CSF neutralization experiments confirmed its role in promoting endothelial cell proliferation and tubule formation, processes attenuated by ACT001.

Autophagic Cell Death in Pituitary Adenomas

In GH3 and MMQ pituitary tumor cells, ACT001 (IC50_{50} = 32–48 μM) induces autophagic cell death (ACD) via LC3-II accumulation and autophagosome formation . RNA-seq analysis revealed JNK and P38 phosphorylation driven by ACT001’s binding to MEK4, a key kinase in the MAPK pathway. ATG7 knockdown or 3-methyladenine co-treatment abrogated ACT001’s cytotoxic effects, confirming ACD dependency .

Table 3: Mechanisms in Pituitary Tumor Models

Cell LineACT001 IC50_{50}Key PathwaysFunctional Outcome
GH332 μM↑ p-JNK, ↑ p-P38Autophagic cell death
MMQ48 μMMEK4 binding, ↓ mTORTumor growth inhibition

Pharmacokinetics and Bioavailability

As a prodrug, ACT001 is hydrolyzed by esterases in the intestines and plasma to release DMAMCL, which gradually liberates MCL in target tissues . Pharmacokinetic studies in rodents show a plasma half-life of 4.2 hours and a 92% oral bioavailability, attributable to the fumarate salt’s enhanced solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator